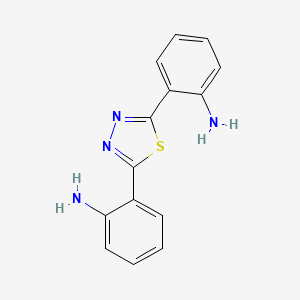
4-(Furan-2-yl)-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-oxobut-3-enoic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-2-oxobut-3-enoic acid typically involves the condensation of furan derivatives with appropriate aldehydes or ketones. One common method is the aldol condensation of furfural with acetylacetone under basic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Furan-2-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include furanones, alcohols, and various substituted furan derivatives .
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-oxobut-3-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of resins, agrochemicals, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-oxobut-3-enoic acid involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
- 4-(Furan-2-yl)but-3-en-2-one
- 1-Aryl-3-(furan-2-yl)prop-2-en-1-one
- Furfural
- 5-Hydroxymethylfurfural
Comparison: 4-(Furan-2-yl)-2-oxobut-3-enoic acid is unique due to its specific combination of a furan ring and a butenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities compared to other furan derivatives. For example, furfural and 5-hydroxymethylfurfural are primarily used as platform chemicals for the synthesis of various useful compounds, while this compound is more specialized in its applications .
Propiedades
Fórmula molecular |
C8H6O4 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(E)-4-(furan-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ |
Clave InChI |
WPMRQAQTTMFMEF-ONEGZZNKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)C(=O)O |
SMILES canónico |
C1=COC(=C1)C=CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)




![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)


![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
